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Compound of Interest

Compound Name:

trans-4-

Aminocyclohexanemethanol

hydrochloride

CAS No.: 61367-22-4

Cat. No.: B3021903

Get Quote

Technical Guide: trans-4-
Aminocyclohexanemethanol Hydrochloride
A Rigid, Saturated Bifunctional Scaffold for Drug
Discovery
CAS: 50910-54-8 (HCl salt) / 1467-84-1 (Free Base) Molecular Formula: C

H

NO

HCl Molecular Weight: 165.66 g/mol (HCl salt)
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trans-4-Aminocyclohexanemethanol hydrochloride is a bifunctional aliphatic building block

characterized by a cyclohexane ring bearing a primary amine and a hydroxymethyl group in a

trans-1,4-configuration. Unlike its aromatic counterparts (e.g., 4-aminobenzyl alcohol), this

saturated scaffold offers high Fsp

character, improved aqueous solubility, and distinct vector alignment due to its chair
conformation.

It is distinct from Tranexamic acid (which possesses a carboxylic acid) and trans-4-

aminocyclohexanol (where the hydroxyl is directly attached to the ring). Its primary utility lies in

its ability to serve as a rigid spacer that extends a pharmacophore while maintaining specific

stereochemical orientation.

Stereochemical Importance
In the trans isomer, both the amino group (at C4) and the hydroxymethyl group (at C1) typically

adopt an equatorial-equatorial orientation in the lowest energy chair conformation. This rigidity

is crucial for:

Vector Definition: Fixing the distance and angle between the amine and the alcohol handles.

Metabolic Stability: Reducing susceptibility to oxidative metabolism compared to phenyl

rings.

Solubility: Lowering logP values relative to aromatic bioisosteres.

Medicinal Chemistry Applications
Bioisosteric Replacement & Linker Design
The cyclohexane ring is a classic bioisostere for the phenyl ring. Replacing a 1,4-disubstituted

phenyl ring with trans-1,4-cyclohexylene can improve the physicochemical profile of a drug

candidate without significantly altering the binding mode.

PROTAC Linkers: The diametric functional handles (amine and alcohol) allow for orthogonal

functionalization. The alcohol can be converted to a leaving group (mesylate/tosylate) for

alkylation, while the amine can participate in amide coupling or reductive amination.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b3021903/docs?utm_src=pdf-body#trans-4-aminocyclohexanemethanol-hydrochloride-potential-research-applications
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3021903?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Peptidomimetics: The scaffold mimics the spatial arrangement of extended peptide chains,

serving as a non-hydrolyzable spacer.

Targeted Inhibitor Classes
Recent literature and patent filings highlight the utility of this scaffold in specific therapeutic

areas:

TrkA Kinase Inhibitors: Used as a core motif to link the hinge-binding region with solvent-

exposed solubilizing groups. The saturated ring provides a "kink" that can optimize fit within

the ATP-binding pocket or allosteric sites.

V1A Receptor Antagonists: Employed to construct orally bioavailable antagonists.[1] The

amino group often interacts with aspartate residues in GPCR transmembrane domains, while

the hydroxymethyl arm extends to capture additional hydrogen bonding interactions.

LSD1 Inhibitors: utilized in the synthesis of lysine-specific demethylase 1 inhibitors, where

the amine mimics the lysine substrate.

Synthetic Protocols & Methodologies
Synthesis of the Core Scaffold
If not purchased commercially, the molecule is typically synthesized via the reduction of trans-

4-aminocyclohexanecarboxylic acid esters.

Protocol: Reduction of Methyl trans-4-(Boc-amino)cyclohexanecarboxylate Note: This protocol

yields the Boc-protected intermediate, which is then deprotected to the HCl salt.

Reagents: Methyl trans-4-(Boc-amino)cyclohexanecarboxylate (1.0 eq), LiAlH

(1.2 eq), Anhydrous THF.

Setup: Flame-dried 3-neck flask under Nitrogen/Argon atmosphere.

Procedure:

Suspend LiAlH
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in dry THF at 0°C.

Add the ester dropwise (dissolved in THF) maintaining internal temp <10°C.

Warm to Room Temperature (RT) and stir for 12–16 hours.

Quench (Fieser Method): Cool to 0°C. Carefully add water (1 mL per g LiAlH

), then 15% NaOH (1 mL per g), then water (3 mL per g).

Filter the granular precipitate through Celite.

Concentrate filtrate to yield tert-butyl trans-(4-hydroxymethyl)cyclohexylcarbamate.[2][3]

Deprotection: Treat with 4M HCl in Dioxane to yield trans-4-Aminocyclohexanemethanol
hydrochloride.

Orthogonal Functionalization Workflow
The following diagram illustrates the logical flow for selectively reacting the amine or alcohol.

trans-4-Aminocyclohexanemethanol HCl N-Boc ProtectionBoc2O, Et3N Alcohol Activation
(Mesyl/Tosyl/Aldehyde)

MsCl / Swern Ox Coupling Reaction
(Nucleophilic Substitution)

R-NH2 / R-MgBr Target Molecule
(Linker/Scaffold)

TFA/HCl (Deprotection)

Click to download full resolution via product page

Caption: Workflow for orthogonal functionalization. The amine is typically protected first to allow

modification of the hydroxymethyl group.

Quantitative Physicochemical Profile
The following table compares trans-4-Aminocyclohexanemethanol HCl with its aromatic and

non-extended analogs.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.chemicalbook.com/synthesis/239074-29-4.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5301665.htm
https://www.benchchem.com/product/b3021903/docs?utm_src=pdf-body#trans-4-aminocyclohexanemethanol-hydrochloride-potential-research-applications
https://www.benchchem.com/product/b3021903/docs?utm_src=pdf-body#trans-4-aminocyclohexanemethanol-hydrochloride-potential-research-applications
https://www.benchchem.com/product/b3021903/docs?utm_src=pdf-body-img#trans-4-aminocyclohexanemethanol-hydrochloride-potential-research-applications
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3021903?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property
trans-4-
Aminocyclohexane
methanol

4-Aminobenzyl
Alcohol

trans-4-
Aminocyclohexano
l

Hybridization
sp

(Saturated)

sp

(Aromatic)

sp

(Saturated)

Geometry
Rigid Chair

(Equatorial)
Planar Rigid Chair

Linker Length
Extended (~6.5 Å N-

to-O)

Planar (~5.8 Å N-to-

O)
Short (~5.0 Å N-to-O)

Solubility High (Water/MeOH) Moderate High

Metabolic Risk
Low (No aromatic

hydroxylation)

High (Quinone

methide formation)
Low

Basicity (pKa) ~10.5 (Primary Amine) ~4.5 (Aniline) ~10.5

Data derived from standard physicochemical consensus for cyclohexylamines vs anilines.

Safety & Handling
Hazards: Irritant to eyes, respiratory system, and skin. Standard PPE (gloves, goggles, fume

hood) is mandatory.

Storage: Hygroscopic. Store in a desiccator at room temperature or 4°C.

Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents which

may oxidize the alcohol to the aldehyde/acid or the amine to the N-oxide.
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(Protocol adapted from tert-butyl trans-(4-hydroxymethyl)cyclohexylcarbamate synthesis).

Link

V1A Receptor Antagonists:WO2016160617 - Preparation of substituted cyclohexylamines as
V1a receptor antagonists.

Physicochemical Properties:trans-4-Aminocyclohexanemethanol hydrochloride Product

Data. Accela ChemBio / Sigma-Aldrich Technical Sheets. Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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